TC-Mps1-12 is a novel, potent, and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK. [, , , , , ] Mps1 is a core component of the spindle assembly checkpoint (SAC), a crucial regulatory mechanism that ensures accurate chromosome segregation during cell division. [, ] Dysregulation of Mps1 is implicated in various cancers, making it an attractive target for therapeutic intervention. [, , ]
TC-Mps1-12 is a novel inhibitor targeting the monopolar spindle 1 kinase, also known as TTK. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in hepatocellular carcinoma (HCC). The inhibition of Mps1 kinase is significant due to its role in maintaining chromosomal stability during cell division, making it an attractive target for cancer therapies that exploit chromosomal instability.
TC-Mps1-12 was derived from a scaffold of a c-Jun N-terminal kinase inhibitor and has been classified as an antineoplastic agent. It specifically inhibits the activity of Mps1 kinase, which is crucial for the spindle assembly checkpoint during mitosis. The compound has been studied for its effects on various cancer cell lines, demonstrating potent anti-proliferative activity.
The synthesis of TC-Mps1-12 involves several chemical reactions that modify a precursor compound derived from the JNK inhibitor scaffold. While specific synthetic routes are not detailed in the available literature, the general approach to synthesizing kinase inhibitors typically includes:
The molecular structure of TC-Mps1-12 is characterized by its ability to bind specifically to the active site of Mps1 kinase. While detailed crystallographic data specific to TC-Mps1-12 is limited, general characteristics of Mps1 inhibitors include:
TC-Mps1-12 exerts its effects primarily through the inhibition of Mps1 kinase activity. The mechanism involves:
While specific physical and chemical properties of TC-Mps1-12 are not comprehensively detailed in the literature, typical properties for similar compounds include:
TC-Mps1-12 shows promise primarily in cancer research and therapy:
Monopolar Spindle 1 (Mps1), also known as TTK, is a dual-specificity serine/threonine kinase that serves as a master regulator of the spindle assembly checkpoint (SAC). This conserved checkpoint ensures accurate chromosome segregation during mitosis by monitoring kinetochore-microtubule attachments. Mps1 localizes to unattached kinetochores, where it phosphorylates key substrates like Knl1, Bub1, and Mad1 to initiate SAC signaling. This cascade ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing anaphase onset until all chromosomes achieve bipolar attachment [1] [5]. Beyond SAC activation, Mps1 governs centrosome duplication, chromosome alignment, and cytokinesis. Its kinase domain (residues Asn515-Gln794) adopts a canonical two-lobe structure that binds ATP competitively, with Glu603-Gly605 in the hinge region being critical for inhibitor interactions [5].
Table 1: Key Mitotic Functions of Mps1/TTK
Function | Molecular Mechanism | Consequence of Dysregulation |
---|---|---|
Spindle Assembly Checkpoint | Phosphorylates Knl1, BubR1, and Mad1 to promote MCC assembly | Premature anaphase onset, chromosomal missegregation |
Kinetochore-Microtubule Attachments | Phosphorylates Ndc80 complex to correct erroneous attachments | Aneuploidy due to lagging chromosomes |
Centrosome Duplication | Regulates centriole assembly through undefined substrates | Multipolar spindles, mitotic catastrophe |
DNA Damage Response | Interacts with p53 and MDM2; role in G2/M checkpoint | Genomic instability accumulation |
Chromosomal instability (CIN), characterized by persistent chromosome missegregation, is a hallmark of >90% of solid tumors and numerous hematological cancers. Unlike transient aneuploidy, CIN drives intratumor heterogeneity by generating diverse subclones with varying chromosomal compositions. This heterogeneity facilitates Darwinian selection, enabling tumor adaptation to therapeutic pressures and metastatic environments [4] [8]. CIN arises from defects in mitotic machinery, including aberrant kinetochore-microtubule attachments, centrosome amplification, and SAC impairment. Mps1 overexpression is a frequent response to CIN in cancers like triple-negative breast cancer (TNBC), pancreatic adenocarcinoma, and glioblastoma, where it paradoxically promotes cancer cell survival by delaying mitosis to correct segregation errors. However, excessive CIN overwhelms this tolerance, triggering mitotic catastrophe—a form of apoptosis induced by irreversible mitotic failure [4] [8] [9].
The overexpression of Mps1 in malignancies—including hepatocellular carcinoma (HCC), medulloblastoma, and mesothelioma—correlates with advanced stage, metastasis, and poor survival. In mesothelioma, high MPS1 mRNA expression reduces median survival from 699 to 254 days (p<0.001) [7] [9]. Targeting Mps1 offers a dual therapeutic strategy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7